4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid
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Overview
Description
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid is a complex organic compound with a unique structure that includes an oxirane ring and a formic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol typically involves the reaction of 3,3-dimethyloxirane with 2-methylbut-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The formic acid moiety may also contribute to its activity by participating in acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethyloxiran-2-yl)-2,2-dimethylpropionic acid
- 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Uniqueness
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol is unique due to its specific structure, which includes both an oxirane ring and a formic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
146464-72-4 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(3,3-dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid |
InChI |
InChI=1S/C9H16O2.CH2O2/c1-7(6-10)4-5-8-9(2,3)11-8;2-1-3/h6,8,10H,4-5H2,1-3H3;1H,(H,2,3) |
InChI Key |
HRQREVKOABBCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CO)CCC1C(O1)(C)C.C(=O)O |
Origin of Product |
United States |
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